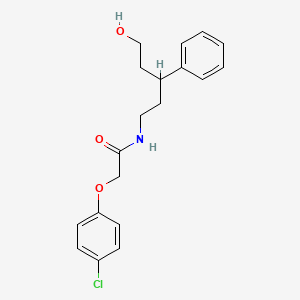
2-(4-chlorophenoxy)-N-(5-hydroxy-3-phenylpentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(5-hydroxy-3-phenylpentyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and boost fat burning.
科学的研究の応用
Environmental Impact and Biodegradation
Global Trends and Studies on 2,4-D Herbicide Toxicity : A scientometric review highlighted the rapid advancements in toxicology and mutagenicity studies of 2,4-D, a chlorophenoxy herbicide. Research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target aquatic species. This review underscores the importance of future research on molecular biology aspects of 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Chlorophenols in Waste Incineration : Chlorophenols (CPs), including 2,4-dichlorophenoxyacetic acid (2,4-D), are significant precursors to dioxins in thermal processes such as municipal solid waste incineration. The review discusses CP concentration values, potential precursors, and dioxins, highlighting the correlation between CP and CBz concentrations and the importance of understanding CP formation pathways to mitigate dioxin production (Peng et al., 2016).
Biodegradation of Chlorophenols : Research on the biodegradation of man-made polychlorinated phenols like PCP by bacteria in soils worldwide, despite their recent introduction, emphasizes the adaptability and potential of microbial communities to degrade chlorophenoxy compounds. This suggests avenues for bioremediation and natural attenuation strategies in contaminated environments (Crawford, Jung, & Strap, 2007).
Herbicide 2,4-D in Agricultural Environments : This review discusses the behavior of 2,4-D in agricultural settings and microbial aspects of its biodegradation. Emphasizing the role of microorganisms in degrading 2,4-D and its metabolite 2,4-dichlorophenol (2,4-DCP), the article underscores the importance of microbial remediation in mitigating environmental pollution caused by such herbicides (Magnoli et al., 2020).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-hydroxy-3-phenylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c20-17-6-8-18(9-7-17)24-14-19(23)21-12-10-16(11-13-22)15-4-2-1-3-5-15/h1-9,16,22H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBZNKXTZOIMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)COC2=CC=C(C=C2)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596721.png)
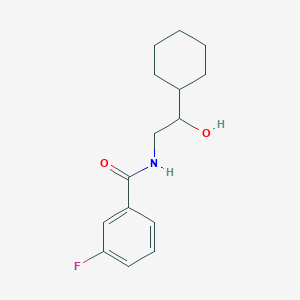
![6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2596727.png)
![Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2596728.png)

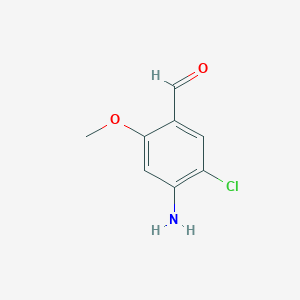

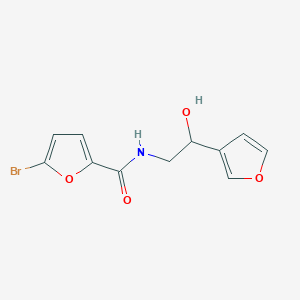
amino}acetamide](/img/structure/B2596734.png)

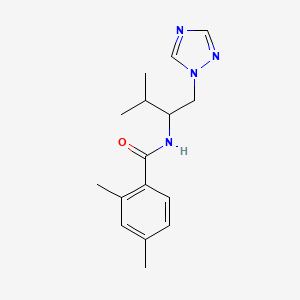
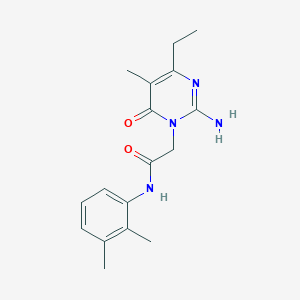

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2596741.png)